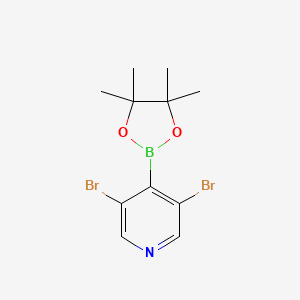

3,5-Dibromo-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound characterized by its bromine and boronic acid functionalities. This compound is particularly notable for its utility in organic synthesis, especially in cross-coupling reactions.

Aplicaciones Científicas De Investigación

- Fármacos Colinérgicos: Este compuesto sirve como un intermedio crucial en la síntesis de fármacos colinérgicos. Estos fármacos se dirigen al sistema colinérgico y se utilizan para tratar enfermedades gastrointestinales .

- Reacción de Acoplamiento Cruzado de Suzuki-Miyaura: 3,5-Dibromo-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-yl)piridina se emplea en reacciones de acoplamiento cruzado de Suzuki-Miyaura catalizadas por metales de transición. Su baja toxicidad y reactividad única lo hacen valioso para la construcción de enlaces carbono-carbono .

- Borilación: Se puede utilizar para la borilación en el enlace C-H bencílico de los alquilbencenos, lo que lleva a la formación de boronato de bencilo de pinacol .

Química Medicinal y Desarrollo de Fármacos

Síntesis Orgánica

Cristalografía y Estudios Estructurales

Mecanismo De Acción

Target of Action

The compound “3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a boronic ester, which are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . .

Mode of Action

Boronic esters like “3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” are typically used as reagents in organic synthesis. They can react with various organic compounds in the presence of a catalyst to form new carbon-carbon bonds .

Biochemical Pathways

Boronic esters are often used in the synthesis of pharmaceuticals and biologically active compounds .

Pharmacokinetics

As a boronic ester, it may be metabolized in the body to release boronic acid .

Result of Action

Compounds synthesized using boronic esters can have a wide range of biological activities .

Action Environment

The action of “3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” would likely be influenced by factors such as pH and the presence of other compounds that can react with boronic esters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.

Borylation: The brominated pyridine is then subjected to borylation using a boronic acid derivative, such as pinacolborane, under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is versatile in organic synthesis and can undergo various reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the boronic acid derivative with an aryl or vinyl halide.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.

Substitution Reactions: The bromine atoms can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts, base (e.g., sodium carbonate), and solvents like toluene or water.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Biphenyl Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Chemistry:

Cross-Coupling Reactions: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and materials science.

Catalyst Development: Serves as a precursor for catalysts used in various organic transformations.

Biology:

Bioconjugation: Utilized in the labeling and tracking of biological molecules.

Drug Development: Potential use in the synthesis of biologically active compounds.

Medicine:

Pharmaceutical Synthesis: Employed in the creation of drug candidates and intermediates.

Diagnostic Agents: Potential application in the development of diagnostic tools and imaging agents.

Industry:

Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

Catalyst Production: Serves as a building block for industrial catalysts.

Comparación Con Compuestos Similares

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic acid derivative used in cross-coupling reactions.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic acid pinacol ester used as a reagent in organic synthesis.

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: A triphenylamine derivative with boronic acid functionalities.

Uniqueness: 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to its bromine atoms, which provide additional sites for chemical modification and reactivity. This makes it particularly versatile in organic synthesis compared to other boronic acid derivatives.

Propiedades

IUPAC Name |

3,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXYPVKJJSCBPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBr2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2556603.png)

![4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2556604.png)

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2556605.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)

![N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2556615.png)